tert-Butyl methyl(1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate
Description
tert-Butyl methyl(1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate is a carbamate-protected amine derivative featuring a cyclopropane core substituted with a pyridin-3-yloxymethyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its compact cyclopropane ring introduces steric constraints, which may influence binding affinity and metabolic stability compared to larger cyclic analogs .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-(pyridin-3-yloxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17(4)15(7-8-15)11-19-12-6-5-9-16-10-12/h5-6,9-10H,7-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAWQLZPTJXULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)COC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl methyl(1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The compound may modulate the activity of these targets, leading to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cellular processes, impacting pathways such as inflammation and cell proliferation.
- Receptor Binding : It can bind to receptors, potentially influencing signaling pathways related to immune responses and cancer progression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these organisms suggest moderate antimicrobial efficacy, comparable to other known antimicrobial agents.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell lines, with some studies reporting IC50 values in the micromolar range. The exact mechanism by which it exerts these effects is still under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Evaluation :
- Anticancer Activity :
- Mechanistic Studies :
Comparative Analysis
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
Comparison with Similar Compounds
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
- Structural Differences : Replaces the cyclopropane ring with a cyclohexane ring and substitutes the pyridin-3-yloxy group with a 2-chloro-5-nitropyrimidine moiety.
- Functional Impact: The nitro group increases electrophilicity, making it reactive in reduction or nucleophilic substitution reactions .
- Applications: Used as an intermediate in kinase inhibitor synthesis (e.g., pyrazino[1,2-e]purinones) .
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
- Structural Differences : Features a 4-methoxycyclohexane ring instead of cyclopropane and lacks heteroaromatic substituents.
- Functional Impact: The methoxy group enhances solubility in polar solvents (e.g., ethanol, THF) but may reduce membrane permeability . The absence of a pyridine/pyrimidine group limits its utility in target-specific interactions .
Pyridine-Modified Derivatives
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Structural Differences : Retains the pyridine ring but substitutes the 3-yloxy group with 5,6-dimethoxy groups.
- Functional Impact :
Cyclopentane and Trifluoromethyl-Substituted Analogs
tert-Butyl((1R,3S)-3-isopropyl-3-[[4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridin-1'-(2'H)-yl]carbonyl]cyclopentyl)carbamate
- Structural Differences : Cyclopentane core with a trifluoromethyl-bipyridine system and isopropyl substituent.
- Functional Impact :
Key Research Findings
Synthetic Accessibility : Cyclopropane-containing compounds like the target require careful optimization due to ring strain, whereas cyclohexane analogs are more synthetically tractable .
Solubility vs. Permeability : Methoxy and pyridine derivatives (e.g., and ) exhibit higher aqueous solubility, while trifluoromethyl groups () balance lipophilicity and stability .
Biological Activity : Pyrimidine and bipyridine substituents (Evidences 1, 3, 6) are prevalent in kinase inhibitors, whereas the target’s pyridin-3-yloxy group may offer unique selectivity profiles .
Q & A
Q. What are the optimal synthetic routes for tert-butyl methyl(1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate?
- Methodological Answer : The synthesis typically involves coupling a pyridin-3-yloxymethylcyclopropane precursor with tert-butyl methylcarbamate under basic conditions. For analogous compounds, reactions with tert-butyl chloroformate or carbamate-forming agents in the presence of a base (e.g., triethylamine) and inert atmosphere are common . Key steps include:
- Cyclopropane Formation : Use of transition-metal catalysts (e.g., Rh or Cu) for cyclopropanation of allyl ethers.
- Carbamate Installation : Reaction of the amine intermediate with tert-butyl chloroformate at low temperatures (0–5°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization to achieve >95% purity, as described for structurally related carbamates .
Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridine ring protons (δ 7.0–8.5 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) are diagnostic. Tert-butyl groups appear as a singlet at ~1.3 ppm, while the carbamate carbonyl resonates at ~155 ppm in ¹³C NMR .
- IR : Stretching vibrations for the carbamate C=O (~1700 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns indicating loss of the tert-butyl group (–56 Da) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Cyclopropane Ring Opening : Occurs under acidic or high-temperature conditions. Mitigation involves using aprotic solvents (e.g., DCM) and maintaining temperatures below 40°C .
- Carbamate Hydrolysis : Minimized by avoiding aqueous workups until final stages. Anhydrous Na₂SO₄ or MgSO₄ is recommended for drying .
- Pyridine Ring Substitution : Competing reactions at pyridine C-2 or C-4 positions are suppressed by steric hindrance from the cyclopropane group .
Q. Which solvents and reaction conditions stabilize this compound during storage?
- Methodological Answer :
- Storage : Anhydrous DCM or THF under nitrogen at –20°C prevents hydrolysis. Avoid prolonged exposure to light or moisture, as carbamates degrade via nucleophilic attack .
- Incompatible Conditions : Strong acids/bases, oxidizing agents (e.g., peroxides), and transition metals (risk of cyclopropane ring opening) .
Q. How can purity be assessed using HPLC vs. TLC?
- Methodological Answer :
- TLC : Use silica gel plates with ethyl acetate/hexane (1:3). The carbamate’s Rf value (~0.4) helps monitor reaction progress.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities. Retention times for related carbamates range from 8–12 minutes .
Advanced Research Questions
Q. How does the cyclopropane ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropane’s ring strain enhances susceptibility to ring-opening under Pd-catalyzed conditions (e.g., Suzuki-Miyaura couplings). However, steric shielding from the tert-butyl group can suppress undesired side reactions. Optimize ligands (e.g., XPhos) and base (K₂CO₃) to balance reactivity and stability .
Q. How to resolve contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions may arise from:
- Buffer Effects : Physiological pH (7.4) vs. assay conditions (e.g., Tris buffer at pH 8.0 altering carbamate stability). Validate assays using LC-MS to monitor compound integrity .
- Off-Target Binding : Use competitive binding studies (SPR or ITC) to confirm specificity for the intended enzyme .
Q. How to design hydrolysis experiments under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 6, 12, 24 h). Analyze hydrolysis products (e.g., pyridin-3-ol) via HPLC .
- Mechanistic Probes : Compare hydrolysis rates in deuterated vs. non-deuterated buffers to assess acid/base catalysis .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases). The pyridine oxygen and carbamate carbonyl are critical for hydrogen bonding .
- MD Simulations : Run 100-ns trajectories to evaluate binding stability. Focus on the cyclopropane’s role in modulating conformational flexibility .
Q. What strategies enable regioselective functionalization of the pyridine ring?
- Methodological Answer :
- Electrophilic Substitution : Direct nitration or halogenation to the C-4 position using HNO₃/AcOH or NCS. The C-3 oxygen substituent directs meta-substitution .
- Cross-Coupling : Suzuki-Miyaura at C-2 requires Pd(OAc)₂ and SPhos ligand, leveraging steric hindrance from the cyclopropane .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
